2-Hydroxy-3-methoxybenzoic acid [2-[2-chloro-5-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] ester
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Overview
Description
2-hydroxy-3-methoxybenzoic acid [2-[2-chloro-5-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] ester is a methoxybenzoic acid.
Scientific Research Applications
Organophosphorus Compound Synthesis
El‐Barbary and Lawesson (1981) described the synthesis of organophosphorus compounds using derivatives similar to 2-Hydroxy-3-methoxybenzoic acid. This study provides insight into the creation of heterocyclic phosphorus compounds, a crucial aspect in the field of organophosphorus chemistry (El‐Barbary & Lawesson, 1981).
Marine-Derived Compounds
Zhao et al. (2004) investigated bromophenol derivatives from the red alga Rhodomela confervoides, highlighting the potential of marine-sourced compounds similar to 2-Hydroxy-3-methoxybenzoic acid in natural product research and their biological activities (Zhao et al., 2004).
Heterocyclic Compound Formation
Ukrainets et al. (2014) discussed the cyclization of compounds structurally related to 2-Hydroxy-3-methoxybenzoic acid, leading to the formation of specific heterocyclic compounds. This study is significant in the synthesis of complex organic molecules (Ukrainets et al., 2014).
Isoprenyl Phenyl Ether Compound from Mangrove Fungus
Shao et al. (2007) isolated and identified compounds from Mangrove fungus, including derivatives similar to 2-Hydroxy-3-methoxybenzoic acid. These compounds exhibited antibacterial and antifungal activities, highlighting their potential in pharmaceutical research (Shao et al., 2007).
Regioselective Synthesis in Organic Chemistry
Reddy and Nagaraj (2008) demonstrated the regioselective synthesis of complex molecules using substances structurally related to 2-Hydroxy-3-methoxybenzoic acid. This work is crucial in the field of synthetic organic chemistry (Reddy & Nagaraj, 2008).
Solubilization Study Using Cetomacrogol
Corby and Elworthy (1971) researched the solubilization of esters of p‐hydroxybenzoic acid by cetomacrogol, providing insights into the solubilization process of compounds like 2-Hydroxy-3-methoxybenzoic acid in pharmaceutical formulations (Corby & Elworthy, 1971).
Properties
Molecular Formula |
C24H23ClN2O7S |
---|---|
Molecular Weight |
519 g/mol |
IUPAC Name |
[2-[2-chloro-5-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C24H23ClN2O7S/c1-3-27(16-8-5-4-6-9-16)35(31,32)17-12-13-19(25)20(14-17)26-22(28)15-34-24(30)18-10-7-11-21(33-2)23(18)29/h4-14,29H,3,15H2,1-2H3,(H,26,28) |
InChI Key |
ZOXPMPMPLQXDNO-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC(=O)C3=C(C(=CC=C3)OC)O |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC(=O)C3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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